molecular formula C3H4O4Sr B1681768 Strontium malonate CAS No. 63524-05-0

Strontium malonate

Cat. No.: B1681768
CAS No.: 63524-05-0
M. Wt: 191.68 g/mol
InChI Key: PUQGOSIRNNCACG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium malonate can be synthesized through the neutralization reaction between malonic acid and strontium hydroxide in an aqueous solution . The reaction typically occurs at a temperature at or below 50°C, ensuring high purity and high yields .

Industrial Production Methods: Industrial production of this compound involves the reaction of strontium carbonate with malonic acid in an aqueous medium. The reaction mixture is maintained at a temperature of about 50°C or less for a time period of at most 300 minutes . This method ensures a homogeneous distribution of strontium in the final product.

Chemical Reactions Analysis

Types of Reactions: Strontium malonate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.

    Reduction: The compound can be reduced to form strontium and malonic acid.

    Substitution: this compound can undergo substitution reactions with other carboxylic acids to form different strontium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions typically occur in the presence of a catalyst such as sulfuric acid.

Major Products Formed:

    Oxidation: Strontium carbonate and carbon dioxide.

    Reduction: Strontium and malonic acid.

    Substitution: Various strontium salts depending on the carboxylic acid used.

Scientific Research Applications

Strontium malonate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Strontium ranelate: Another strontium-based compound used for the treatment of osteoporosis.

    Strontium chloride: Used in dental care products for its desensitizing properties.

    Strontium carbonate: Commonly used in pyrotechnics and as a precursor for other strontium compounds.

Uniqueness of Strontium Malonate: this compound is unique in its specific application for osteoporosis treatment, with a well-defined mechanism of action that targets bone metabolism . Its ability to simultaneously promote bone formation and inhibit bone resorption sets it apart from other similar compounds.

Properties

CAS No.

63524-05-0

Molecular Formula

C3H4O4Sr

Molecular Weight

191.68 g/mol

IUPAC Name

strontium;propanedioate

InChI

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);

InChI Key

PUQGOSIRNNCACG-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Canonical SMILES

C(C(=O)O)C(=O)O.[Sr]

Appearance

Solid powder

Key on ui other cas no.

183133-72-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBS-101;  NBS101;  NBS 101

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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